molecular formula C7H12O3 B6155847 2-methoxy-4-methylpent-4-enoic acid CAS No. 40539-01-3

2-methoxy-4-methylpent-4-enoic acid

Cat. No. B6155847
CAS RN: 40539-01-3
M. Wt: 144.2
InChI Key:
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Description

2-Methoxy-4-methylpent-4-enoic acid, also known as 2-methoxy-4-methylpentanoic acid, is an organic compound belonging to the class of carboxylic acids. It is a carboxylic acid with a molecular formula of C6H12O3. This compound is a colorless solid and has a melting point of -20.6 °C. It is soluble in water and is found in various foods, such as apples, beer, and wine.

Scientific Research Applications

2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid has many scientific research applications, including its use as a model compound for studying the structure and reactivity of carboxylic acids. It has also been used in the synthesis of various compounds, such as esters, amides, and lactones. Additionally, it has been used to study the effects of carboxylic acids on the stability of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid is not fully understood. However, it is known that it is able to interact with proteins, enzymes, and other molecules in the body, leading to changes in their structure and function. It is thought that this interaction is responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a positive effect on memory and learning. Additionally, it has been found to reduce the activity of the enzyme lipoxygenase, which is involved in the formation of inflammatory compounds. This inhibition can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to obtain and is relatively stable. Additionally, it is non-toxic and has a low melting point, making it ideal for use in experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in experiments that require large volumes of water.

Future Directions

There are many potential future directions for research involving 2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research could be done to explore its potential applications in medicine, such as its potential use as an anti-inflammatory drug. Additionally, further research could be done to explore its potential use as an additive in food or as an ingredient in cosmetics. Finally, research could be done to explore its potential use in biotechnology, such as its potential use as a building block for the synthesis of new molecules.

Synthesis Methods

2-methoxy-4-methylpent-4-enoic acidmethylpent-4-enoic acid can be synthesized through two different methods: the Fischer esterification method and the Williamson ether synthesis method. The Fischer esterification method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction occurs in two steps: first, the carboxylic acid and the alcohol react to form an ester, and then the ester is hydrolyzed to form the acid. The Williamson ether synthesis method involves the reaction of an alcohol and an alkyl halide in the presence of a base catalyst. This method produces an ether, which is then hydrolyzed to form the acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-4-methylpent-4-enoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methylpent-4-enoic acid", "methanol", "sodium hydroxide", "methyl iodide", "sodium bicarbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "4-methylpent-4-enoic acid is reacted with methanol and sodium hydroxide to form the methyl ester intermediate.", "The methyl ester intermediate is then reacted with methyl iodide in the presence of sodium bicarbonate to form the methyl ether intermediate.", "The methyl ether intermediate is then hydrolyzed with sulfuric acid to form the carboxylic acid intermediate.", "The carboxylic acid intermediate is then reacted with methanol and sulfuric acid to form the methyl ester of 2-methoxy-4-methylpent-4-enoic acid.", "The methyl ester of 2-methoxy-4-methylpent-4-enoic acid is then hydrolyzed with sodium hydroxide to form the final product, 2-methoxy-4-methylpent-4-enoic acid." ] }

CAS RN

40539-01-3

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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